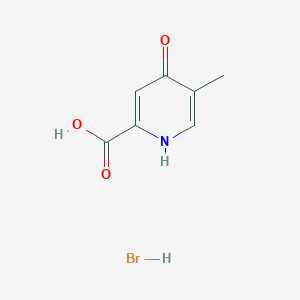
Methyl 2-methyl-4-oxobutanoate
Übersicht
Beschreibung
“Methyl 2-methyl-4-oxobutanoate” is an organic compound with the molecular formula C6H10O3 . It is an important industrial intermediate . It is characterized by several important properties. Firstly, it is a colorless oil with a pleasant fruity odor . Secondly, this compound is highly soluble in water, ethanol, and other polar solvents .
Synthesis Analysis
“Methyl 2-methyl-4-oxobutanoate” can be synthesized from L-aspartic acid, by selective methylation in the presence of SOCl2 to give 4-methyl L-aspartate hydrochloride, which was subjected to Boc-protection, acylation with ethyl chloroformate and reduction by NaBH4, followed by oxidization by NaClO/TEMPOmethyl (3S)-3- (tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin, was synthesized with an overall yield of about 41% .Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-4-oxobutanoate” is characterized by the presence of a carbonyl group and an ester group . The molecular formula is C6H10O3, and the average mass is 130.142 Da .Chemical Reactions Analysis
“Methyl 2-methyl-4-oxobutanoate” exhibits reactivity as both an ester and a ketone. It can undergo esterification reactions with alcohols, resulting in the formation of different esters. Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group, which adds versatility to its applications .Physical And Chemical Properties Analysis
“Methyl 2-methyl-4-oxobutanoate” is a colorless oil with a pleasant fruity odor . It is highly soluble in water, ethanol, and other polar solvents . The molecular weight of the compound is 130.14 .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Methyl 2-methyl-4-oxobutanoate can be used as a starting material to synthesize indole derivatives via Fischer indolization of arylhydrazines using propylphosphonic anhydride .
Synthesis of Picrotoxinin
This compound plays a crucial role in the synthesis of (−)-picrotoxinin, a natural product and neurotoxic sesquiterpenoid . Picrotoxinin is a potent antagonist for GABA(A) receptors and is often used in scientific research to study these receptors.
Preparation of Phalarine Core Structure
Methyl 2-methyl-4-oxobutanoate is used to prepare the core structure of phalarine, a natural product found in perennial grass . Phalarine is a type of indole alkaloid, which are compounds of interest in medicinal chemistry due to their diverse biological activities.
Asymmetric Synthesis
Methyl 2-methyl-4-oxobutanoate is used in asymmetric synthesis, such as the synthesis of 1-hydroxymethylpyrrolizidine alkaloids . Asymmetric synthesis is a key process in the production of pharmaceuticals, as it allows for the selective production of one enantiomer over the other.
Efficient Synthetic Methodologies
This compound is used in efficient synthetic methodologies, such as the Cu (I)-catalyzed enantioselective addition of nitromethane . This type of reaction is important in the field of organic chemistry for the production of chiral molecules.
Wirkmechanismus
Target of Action
A similar compound, 4-oxo-4-phenyl-but-2-enoates, has been found to inhibit menb, the 1,4-dihydroxyl-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway .
Mode of Action
Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group .
Biochemical Pathways
It’s known that it plays a crucial role in diverse synthetic pathways, showcasing its versatile applications .
Pharmacokinetics
It’s known that this compound is highly soluble in water, ethanol, and other polar solvents . This solubility could potentially impact its bioavailability.
Result of Action
It’s known that it may be used as a starting material to synthesize (-)-deoxoprosophylline, a piperidine alkaloid with therapeutic potential .
Action Environment
It’s known that this compound is a colorless oil with a pleasant fruity odor . This suggests that its physical properties could potentially be influenced by environmental factors such as temperature and humidity.
Safety and Hazards
Zukünftige Richtungen
“Methyl 2-methyl-4-oxobutanoate” is an important industrial intermediate and has valuable applications in various industries and laboratory settings . It is also useful as a model substrate during exploring the asymmetric henry reaction since it can assemble a stereodefined lactam with high efficiency and enantiomeric purity . Future research may focus on exploring more applications of this compound in different synthetic pathways.
Eigenschaften
IUPAC Name |
methyl 2-methyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHIMRNYHHEUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255344 | |
| Record name | Butanoic acid, 2-methyl-4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-oxobutanoate | |
CAS RN |
13865-21-9 | |
| Record name | Butanoic acid, 2-methyl-4-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-methyl-4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methyl-4-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















